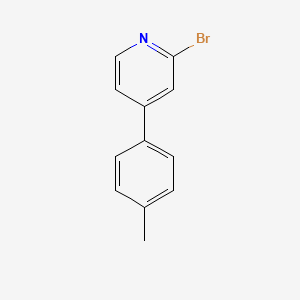

2-Bromo-4-(4-methylphenyl)pyridine

Description

Contextualization of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research

Halogenated pyridine scaffolds are indispensable building blocks in modern organic synthesis. The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine ring dramatically alters its electronic properties and enhances its reactivity, making these compounds highly versatile precursors for a wide range of chemical transformations. Pyridine derivatives are a significant class of heterocyclic compounds vital to numerous applications, from pharmaceuticals to agrochemicals nbinno.com.

The bromine atom, in particular, is a key functional group in synthetic chemistry. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions nbinno.com. This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in the construction of complex molecular architectures. The strategic placement of a bromine atom on the pyridine scaffold provides a reactive "handle" that chemists can selectively functionalize, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science research.

Significance of 2,4-Disubstituted Pyridine Derivatives as Chemical Intermediates

The substitution pattern on the pyridine ring is critical in determining the biological activity and physical properties of the resulting molecule. The 2,4-disubstitution pattern is a particularly important structural motif found in many biologically active compounds. These derivatives serve as crucial chemical intermediates in the synthesis of more complex target molecules.

Research has shown that 2,4-disubstituted pyridine derivatives can exhibit significant biological activity. For instance, certain compounds with this scaffold have been identified as potent agents against both intracellular and biofilm-forming tubercle bacilli, highlighting their potential in the development of new antituberculosis drugs. The specific nature of the substituents at the C-2 and C-4 positions greatly influences the molecule's properties, including its bioavailability and ability to penetrate biological membranes. This underscores the importance of developing synthetic routes to a wide variety of 2,4-disubstituted pyridines to enable thorough structure-activity relationship (SAR) studies in medicinal chemistry programs.

Overview of Research Trajectories and Synthetic Utility of 2-Bromo-4-(4-methylphenyl)pyridine

This compound, also known as 2-Bromo-4-(p-tolyl)pyridine, is a specialized chemical intermediate that combines the reactivity of a 2-bromopyridine (B144113) with the structural feature of a 4-aryl substituent. While detailed studies focusing exclusively on this compound are not abundant, its synthesis and utility can be understood through established principles of modern organic chemistry, particularly palladium-catalyzed cross-coupling reactions.

Synthesis: A primary and highly effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction has become one of the most powerful tools for sp2-sp2 carbon-carbon bond formation researchgate.net. A plausible synthetic route involves the regioselective coupling of a dihalogenated pyridine, such as 2,4-dibromopyridine (B189624), with 4-methylphenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. The greater reactivity of the bromine atom at the 4-position of the pyridine ring often allows for selective coupling at this site, leaving the bromine at the 2-position intact for subsequent transformations.

Below are tables detailing the physicochemical properties and potential synthetic applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN |

| Molecular Weight | 248.12 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a solid at room temperature |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene (B28343), DMF) |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 2-Aryl/Vinyl-4-(4-methylphenyl)pyridine |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenyl-4-(4-methylphenyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-(4-methylphenyl)pyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | 2-Amino-4-(4-methylphenyl)pyridine |

| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | 2-Alkyl/Aryl/Vinyl-4-(4-methylphenyl)pyridine |

| Cyanation | Zn(CN)₂, Pd catalyst | 4-(4-methylphenyl)pyridine-2-carbonitrile |

| Carbonylation | CO, Alcohol, Pd catalyst, Base | Methyl 4-(4-methylphenyl)pyridine-2-carboxylate |

Scope and Contributions of this compound to Heterocyclic Chemistry

The compound this compound represents a valuable tool for the advancement of heterocyclic chemistry. Its structure allows for a modular and sequential approach to the synthesis of complex pyridine derivatives. By first establishing the 4-aryl substituent via a robust method like Suzuki coupling, chemists can then exploit the reactivity of the C-2 bromine atom to introduce a wide array of other functional groups.

This step-wise functionalization is crucial for building molecular diversity and for the fine-tuning of properties in drug discovery and material science. The ability to selectively modify the 2-position allows for the exploration of how different substituents at this site impact biological activity or material characteristics, while the 4-(4-methylphenyl) group remains a constant structural feature. Therefore, this compound contributes to the field by providing a reliable and versatile platform for the synthesis of novel, highly functionalized 2,4-disubstituted pyridine scaffolds, enabling the exploration of new chemical space and the development of next-generation functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(4-methylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)11-6-7-14-12(13)8-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBUKDIQNQELIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297080 | |

| Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111971-30-3 | |

| Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111971-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(4-methylphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 4 Methylphenyl Pyridine

Retrosynthetic Analysis for the 2-Bromo-4-(4-methylphenyl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic route. scitepress.orgub.eduadvancechemjournal.comscripps.edu For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 4-methylphenyl (p-tolyl) group. amazonaws.com

This disconnection strategy suggests that the molecule can be assembled via a cross-coupling reaction. The two precursor fragments, or synthons, identified are a 2-bromo-4-halopyridine cation and a 4-methylphenyl anion. In practice, these are represented by a 2-bromo-4-halopyridine (where the halogen is typically iodine or bromine) and a 4-methylphenyl organometallic reagent, such as 4-methylphenylboronic acid. This approach is highly favored due to the accessibility of the starting materials and the reliability of modern cross-coupling methods.

Synthesis of Key Precursors to this compound

A critical step in the synthesis of the title compound is the preparation of a suitable 2-bromo-4-halopyridine precursor.

2-Bromo-4-iodopyridine (B27774) is a versatile and highly useful intermediate for introducing substituents at the 4-position of the 2-bromopyridine (B144113) core through selective cross-coupling reactions. chemimpex.comtargetmol.com

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgrsc.orgresearchgate.net This method provides a convenient route to 2-bromo-4-iodopyridine from the more readily available 2-bromopyridine. thieme-connect.comclockss.orgresearchgate.net

The process typically begins with the deprotonation of 2-bromopyridine at the 3-position using a strong base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -95 °C). thieme-connect.com The resulting 2-bromo-3-lithiopyridine is then quenched with molecular iodine (I2) to yield 2-bromo-3-iodopyridine (B1280457). A subsequent treatment of 2-bromo-3-iodopyridine with LDA induces the "halogen dance," where the iodine atom migrates from the 3-position to the more thermodynamically stable 4-position. Quenching this reaction with water affords the desired 2-bromo-4-iodopyridine in good yield. thieme-connect.com

An alternative to the halogen dance is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu In this strategy, a directing metalation group (DMG) on the aromatic ring guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org While the bromine in 2-bromopyridine can direct lithiation, it typically directs to the C-3 position. thieme-connect.com

A more classical, albeit multi-step, approach to 2-bromo-4-iodopyridine involves:

Oxidation of 2-bromopyridine to its N-oxide. chemicalbook.com

Nitration at the 4-position to give 2-bromo-4-nitropyridine (B184007) N-oxide. chemicalbook.com

Reduction of the nitro group to an amino group, yielding 4-amino-2-bromopyridine. chemicalbook.com

A Sandmeyer-type reaction, which involves diazotization of the amino group with sodium nitrite (B80452) in the presence of acid, followed by treatment with potassium iodide to introduce the iodine atom at the 4-position. chemicalbook.com

Synthesis of 2-Bromo-4-iodopyridine

Direct Synthetic Pathways to this compound

The most direct and efficient method for constructing the final molecule involves a palladium-catalyzed cross-coupling reaction.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.netlibretexts.org This reaction is the key step in connecting the two precursor fragments identified in the retrosynthetic analysis.

The reaction involves the coupling of 2-bromo-4-iodopyridine with 4-methylphenylboronic acid. A key aspect of this synthesis is the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity allows the Suzuki coupling to occur exclusively at the 4-position of the pyridine ring, leaving the bromine atom at the 2-position intact. nih.gov

The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) (Pd(OAc)2) and a phosphine (B1218219) ligand. libretexts.orgresearchgate.net The base, such as sodium carbonate (Na2CO3) or potassium phosphate (B84403) (K3PO4), is essential for activating the organoboron species. The reaction is typically performed in a mixture of an organic solvent (like toluene (B28343), 1,4-dioxane, or isopropanol) and water under heating. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 2-Bromo-4-iodopyridine | 4-Methylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | This compound |

| 2-Bromo-4-iodopyridine | 4-Methylphenylboronic acid | Pd(OAc)2 / PPh3 | Na2CO3 | DMF/Water | This compound |

| 2-Bromo-4-iodopyridine | 4-Methylphenylboronic acid | PdCl2(dppf) | K3PO4 | 1,4-Dioxane/Water | This compound |

Palladium-Catalyzed Cross-Coupling Reactions

Kumada Coupling with Organomagnesium Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes an organomagnesium compound (Grignard reagent) and an organic halide. wikipedia.org For the synthesis of this compound, a plausible route involves the reaction of 2,4-dibromopyridine (B189624) with p-tolylmagnesium bromide. The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org

Nickel catalysts, such as NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane), are often employed due to their high reactivity and lower cost compared to palladium. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

A representative reaction is as follows:

2,4-Dibromopyridine + p-Tolylmagnesium Bromide --(Ni or Pd catalyst)--> this compound

The regioselectivity of the coupling on dihalogenated pyridines can be influenced by the catalyst system. While C2-arylation is often observed, studies on related systems have shown that catalyst choice can direct the reaction to the C4 position. acs.org The choice of solvent is typically an ether such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org

Suzuki-Miyaura Cross-Coupling with Organoboronic Acids/Esters

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to the stability and low toxicity of the organoboron reagents. libretexts.org The synthesis of this compound via this method would typically involve the reaction of a dihalopyridine with 4-methylphenylboronic acid or its corresponding ester.

The regioselectivity of the Suzuki-Miyaura reaction on 2,4-dihalopyridines is a critical consideration. Studies have shown that the reaction can be directed to either the C2 or C4 position depending on the catalyst, ligands, and reaction conditions. acs.orgresearchgate.net For instance, using a mononuclear palladium catalyst like Pd(PPh₃)₄ often leads to preferential coupling at the C2 position of 2,4-dibromopyridine. acs.org Conversely, specific conditions or catalyst systems, such as those employing palladium nanoparticles or specific ligands, can favor C4-arylation. researchgate.net

A typical reaction protocol involves a palladium precursor, a phosphine ligand, a base, and a suitable solvent system.

| Component | Example | Purpose |

| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Ligand | PPh₃, XPhos, SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, CsF | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants |

Table 1: Typical components for a Suzuki-Miyaura cross-coupling reaction.

For example, the reaction of 2,4-dibromopyridine with 4-methylphenylboronic acid using Pd(PPh₃)₄ and a base like potassium carbonate in a dioxane/water mixture under heating would be a standard approach to attempt the synthesis. mdpi.comacademie-sciences.fr The yield and regioselectivity would depend heavily on the fine-tuning of these parameters. mdpi.comorganic-chemistry.org

Stille Coupling with Organostannanes

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of this method is the tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. libretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

To synthesize this compound, one would react 2,4-dibromopyridine with a 4-tolylstannane reagent, such as (4-methylphenyl)tributylstannane. The reaction is catalyzed by a palladium(0) complex, often Pd(PPh₃)₄. wikipedia.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The addition of co-catalysts or additives like copper(I) salts (e.g., CuI) can accelerate the reaction rate. organic-chemistry.org The choice of solvent is typically a non-polar aprotic solvent like THF, toluene, or DMF.

A representative Stille coupling reaction is:

2,4-Dibromopyridine + (4-Methylphenyl)tributylstannane --(Pd(PPh₃)₄, CuI)--> this compound

This method provides a viable, albeit less favored due to toxicity concerns, alternative to Suzuki or Kumada couplings. organic-chemistry.org

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either nickel or palladium complexes. wikipedia.org This method is known for its high reactivity and functional group tolerance, making it a powerful tool in organic synthesis. orgsyn.org The required organozinc reagents can be prepared by transmetalation from organolithium or Grignard reagents, or by direct insertion of zinc metal into an organic halide. orgsyn.orgresearchgate.net

For the target molecule, the synthesis would involve coupling a 4-tolylzinc halide with 2,4-dibromopyridine. The catalyst of choice is often a palladium complex such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos). wikipedia.orgresearchgate.net Nickel catalysts can also be effective. wikipedia.org

The Negishi reaction often proceeds under mild conditions, and its high reactivity allows for the coupling of less reactive halides. researchgate.net The selectivity on dihalopyridines can be controlled, with studies showing that C₂-selective Negishi coupling is achievable on 2,4-dibromopyridine using specific tripalladium cluster catalysts. nih.gov

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. organic-chemistry.org They are particularly effective in Kumada couplings involving Grignard reagents and can also be used in Negishi and other cross-coupling variants. wikipedia.orgnih.gov

Recent advancements have focused on nickel-catalyzed cross-electrophile coupling, which joins two different organic halides directly, avoiding the pre-formation of organometallic reagents. nih.govwisc.edu For example, a nickel-bipyridine complex can catalyze the reaction between a pyridyl halide and an aryl halide in the presence of a reducing agent like manganese powder. researchgate.net This approach offers a streamlined synthesis of 2-arylpyridines.

Ligand-free nickel catalysis has also been demonstrated for Kumada-type couplings. For instance, NiCl₂ alone can catalyze the reaction between aryl bromides and Grignard reagents under specific conditions. rhhz.net The use of additives, such as 1,3-butadienes, has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides. nih.govrsc.org

Other Metal-Mediated Arylation Reactions

While palladium and nickel dominate the field of cross-coupling, other metals can also mediate the formation of the required C-C bond.

Copper-Mediated/Co-catalyzed Reactions: Copper salts, particularly copper(I) iodide (CuI), are frequently used as co-catalysts in Stille couplings to enhance reaction rates. organic-chemistry.org Copper can also play a primary role in Ullmann-type homocoupling reactions, which can be a side reaction but can also be harnessed for specific synthetic goals. researchgate.net More recently, palladium and copper co-catalyzed reactions have been developed for specific transformations, such as the chloro-arylation of gem-difluorostyrenes. rsc.org

Rhodium-Catalyzed Reactions: Rhodium complexes have been shown to catalyze Kumada-type cross-coupling reactions. For example, rhodium-aluminum bimetallic complexes can catalyze the coupling of aryl Grignard reagents with aryl fluorides or chlorides. youtube.com

Direct C-H Arylation: An alternative strategy that avoids the use of dihalopyridines is the direct C-H arylation of 2-bromopyridine with a suitable toluene derivative. This approach, typically catalyzed by palladium, involves the activation of a C-H bond on the p-tolyl ring and coupling it with the pyridine ring. nih.govnih.gov This method is highly atom-economical but can present challenges in controlling regioselectivity.

Optimization of Reaction Conditions and Catalyst Systems

The success of synthesizing this compound with high yield and regioselectivity hinges on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The choice of metal (Pd vs. Ni) and the associated ligands is paramount. For Suzuki-Miyaura couplings, electron-rich, bulky phosphine ligands like XPhos or SPhos often provide highly active catalysts that can couple challenging substrates, including nitrogen-containing heterocyles. organic-chemistry.orgnih.gov The catalyst loading is also a factor; while typical loadings are 1-5 mol%, highly active systems can function at levels as low as 0.5 mol% or less, particularly under microwave irradiation. mdpi.com

Base and Solvent Effects: In Suzuki-Miyaura reactions, the base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction yield. The solvent system also has a profound effect. Mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water are standard for Suzuki reactions, as water can aid in dissolving the base and facilitate the catalytic cycle. mdpi.commdpi.com

The following table summarizes an example of condition screening for a Suzuki-type reaction on a related dihalopyrimidine system, illustrating the impact of different parameters. mdpi.com

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 81 |

| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 75 |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 65 |

| 4 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 58 |

| 5 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 42 |

Table 2: Representative optimization of conditions for a Suzuki-Miyaura coupling on a dihalogenated N-heterocycle. Data is illustrative based on findings for similar substrates.

Temperature and Reaction Time: Reaction temperature is a critical parameter. While some highly active catalyst systems can operate at room temperature, most cross-coupling reactions require heating, often in the range of 80-120 °C, to proceed at a reasonable rate. mdpi.com Microwave irradiation has emerged as a powerful technique to accelerate these reactions, drastically reducing reaction times from hours to minutes and often improving yields. mdpi.comnih.gov For example, a Suzuki coupling that takes 18-22 hours under thermal heating might be completed in 5-15 minutes using a microwave reactor. mdpi.commdpi.com Simultaneous cooling during microwave heating is another advanced technique used to improve reaction outcomes on solid supports. thieme-connect.de

Ligand Design and Catalyst Loading Effects

The selection of the ligand and the amount of palladium catalyst are paramount in directing the regioselectivity of the coupling reaction towards the C4 position of a 2,4-dihalopyridine precursor.

Ligand Design: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center are critical. For Suzuki couplings on dihalo-N-heteroarenes, conventional ligands often favor reaction at the more electrophilic C2 position. researchgate.net However, research has demonstrated that employing very sterically hindered ligands can reverse this selectivity. For instance, the use of a bulky N-heterocyclic carbene ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been shown to effectively promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity (~10:1), leaving the C2-chloride untouched. nih.gov This effect is attributed to the ligand's large steric footprint, which preferentially facilitates the oxidative addition of the palladium catalyst at the less-hindered C4 position. Similarly, bulky, electron-rich dialkylbiarylphosphine ligands, such as those developed by the Buchwald group, are known to facilitate challenging cross-coupling reactions and can be instrumental in controlling selectivity. libretexts.orgorganic-chemistry.org

Catalyst Loading: The concentration of the palladium catalyst can influence both the efficiency and selectivity of the reaction. While higher catalyst loadings might increase conversion rates, they can also lead to undesired side reactions or diminished selectivity. Optimization studies for related C4-selective couplings of 2,4-dichloropyrimidines have shown that catalyst loadings can be reduced to as low as 0.5 mol% of Pd(PPh₃)₄ while maintaining good to excellent yields under microwave irradiation. mdpi.com For the synthesis of this compound, catalyst loading must be carefully balanced to ensure efficient C4 coupling without promoting the secondary coupling at the C2-bromo position.

The following table summarizes the effect of different catalyst systems on the regioselective Suzuki-Miyaura coupling of dihalopyridines and pyrimidines, providing a model for the synthesis of this compound.

| Precursor | Arylboronic Acid | Catalyst (mol%) | Ligand | Selectivity (C4:C2) | Yield (%) | Reference |

| 2,4-Dichloropyridine | Phenylboronic Acid | 2% Pd(OAc)₂ | IPr | ~10:1 | 85 | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | 0.5% Pd(PPh₃)₄ | PPh₃ | >95:5 | 94 | mdpi.com |

| 2,4-Dibromopyridine | Phenylboronic Acid | 2% Pd₂(dba)₃ | PCy₃ | 1:19 (C2 favored) | 85 | researchgate.net |

Solvent Selection and Reaction Temperature Influence

Solvent Selection: A range of solvents can be used for Suzuki-Miyaura reactions, with the optimal choice depending on the specific substrates and catalyst system. In studies on the C4-selective arylation of 2,4-dichloropyrimidines, solvents such as 1,4-dioxane, toluene, and acetonitrile (B52724) have been screened. mdpi.commdpi.com 1,4-Dioxane, often mixed with water, frequently emerges as a superior solvent, complementing catalysts like Pd(PPh₃)₄ and leading to higher yields. mdpi.commdpi.com The polarity of the solvent can also play a more complex role in selectivity. While it has been suggested that polar solvents can stabilize anionic transition states and thus alter reaction pathways, studies have shown that selectivity does not always trend directly with the solvent's dielectric constant, indicating more intricate solvent effects are at play. nih.gov

Reaction Temperature: The temperature must be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition or promote side reactions. Optimization studies often explore a range from room temperature to around 100-120°C. covasyn.comacs.org For example, the C4-selective coupling of 2,4-dichloropyridines using a Pd/IPr system proceeds effectively at room temperature. nih.gov In contrast, other systems may require heating to between 70°C and 100°C to achieve good conversion. mdpi.com The use of microwave irradiation can dramatically shorten reaction times, often allowing for completion within minutes at elevated temperatures. mdpi.comnih.gov

The table below illustrates the impact of solvent and temperature on the yield of C4-arylated products in related systems.

| Precursor | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | mdpi.com |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | Toluene | 100 | 24 h | 45 | mdpi.com |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ | DMF | 100 | 24 h | 38 | mdpi.com |

| 5-(4-bromophenyl)-pyrimidine | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 h | 60 | mdpi.com |

Base Optimization for Coupling Reactions

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the organoboron species to facilitate the transmetalation step. acs.orgnumberanalytics.com

The choice and strength of the base can affect reaction rates, yields, and the tolerance of various functional groups. A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Stronger bases like sodium tert-butoxide are also used, particularly in more challenging coupling reactions.

For the synthesis of C4-arylated pyridines, screening has shown that moderately strong bases are often effective. In the synthesis of C4-substituted pyrimidines, K₂CO₃ and K₃PO₄ have proven to be excellent choices, providing high yields. mdpi.commdpi.com The selection of the base is often done in conjunction with the solvent system, as the base's solubility and effectiveness can be solvent-dependent. For instance, K₃PO₄ is often used in solvent mixtures containing water, such as 1,4-dioxane/H₂O or toluene/H₂O. mdpi.com Computational studies suggest the primary mechanism involves the reaction of the base with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. acs.org

| Precursor | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 71 | mdpi.com |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 65 | mdpi.com |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 52 | mdpi.com |

| 5-(4-bromophenyl)-pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60 | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using safer solvents, developing energy-efficient processes, and designing sustainable, recyclable catalysts.

Solvent-Free or Aqueous Media Syntheses

A major goal of green chemistry is to replace volatile and hazardous organic solvents with more environmentally benign alternatives like water or to eliminate solvents altogether.

Aqueous Media: The Suzuki-Miyaura reaction is remarkably adaptable to aqueous conditions. The use of water as a solvent is highly attractive due to its low cost, non-flammability, and minimal environmental impact. nih.gov Research has led to the development of water-soluble ligands and catalyst systems that function efficiently in water or mixed aqueous-organic media. For example, a general method for Suzuki coupling has been reported to proceed at a mild 37°C in a water-acetonitrile mixture. nih.gov Other protocols describe ligand-free Pd/C catalysis in aqueous isopropanol (B130326) or the use of specific palladium complexes that are highly active in pure water, especially when assisted by microwave irradiation. nih.govresearchgate.net These aqueous methods are often compatible with a wide range of functional groups, making them suitable for complex molecule synthesis.

Solvent-Free and Alternative Solvents: Mechanochemical synthesis, which involves grinding solid reactants together, represents a solvent-free approach that is highly atom-economical and energy-efficient. Deep Eutectic Solvents (DESs), which are mixtures of solids that form a liquid at low temperatures (e.g., choline (B1196258) chloride and ethylene (B1197577) glycol), are another emerging class of green solvents. They are biodegradable, have low toxicity, and can be recycled. DESs have been successfully used as the reaction medium for Suzuki-Miyaura couplings, sometimes in combination with recyclable catalysts. mdpi.com

Sustainable Catalyst Development

The development of sustainable catalysts aims to replace expensive and toxic heavy metals with more abundant and less hazardous alternatives, and to design systems where the catalyst can be easily recovered and reused.

Alternative Metal Catalysts: While palladium is highly effective, its cost and toxicity are drawbacks. This has spurred research into catalysts based on more earth-abundant and sustainable metals like nickel or manganese. rsc.orgnih.gov Nickel-based catalysts, in particular, have shown great promise for cross-coupling reactions, although ligand development for Ni-catalyzed Suzuki reactions is less mature than for palladium. rsc.org Manganese-based catalysts have also been developed for related C-H arylation reactions and offer a recyclable, more sustainable option. nih.gov

Reactivity and Reaction Chemistry of 2 Bromo 4 4 Methylphenyl Pyridine

Palladium-Catalyzed Functionalization at the C-Br Bond

The bromine atom at the C-2 position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition to a Pd(0) center, which is the initial step in many of these catalytic cycles.

Amination Reactions with Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and 2-bromo-4-(4-methylphenyl)pyridine is a suitable substrate for this transformation. wikipedia.orglibretexts.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a strong base. The choice of phosphine (B1218219) ligand is crucial for achieving high efficiency and broad substrate scope. cmu.eduresearchgate.net Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov For bromopyridine substrates, chelating phosphine ligands have also been shown to be effective, as they can prevent catalyst deactivation by the pyridine nitrogen. cmu.edu

The reaction can be performed with a variety of nitrogen nucleophiles, including primary and secondary alkylamines, anilines, and various heterocyclic amines. The use of weaker bases like cesium carbonate or potassium phosphate (B84403) can improve the tolerance for base-sensitive functional groups on either coupling partner. cmu.edu

Table 1: Examples of Palladium-Catalyzed Amination of 2-Bromopyridine (B144113) Analogues This table presents representative examples of Buchwald-Hartwig amination reactions on substrates similar to this compound, illustrating typical reaction conditions and outcomes.

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene (B28343) | 100 | 95 | cmu.edu |

| Benzylamine | Pd₂(dba)₃ / DPPP | NaOt-Bu | Toluene | 80 | 98 | researchgate.net |

| Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 | cmu.edu |

| N-Methylaniline | Pd(OAc)₂ / (o-biphenyl)PCy₂ | NaOt-Bu | Toluene | RT | 75 | cmu.edu |

Note: The data in this table is illustrative for 2-bromopyridine systems and is intended to represent the expected reactivity of this compound.

Alkynylation and Alkenylation Reactions

The C-Br bond can be readily converted into C-C bonds through various palladium-catalyzed reactions, significantly increasing the molecular complexity.

Alkynylation: The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govlibretexts.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org

Alkenylation: The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active Pd(0) catalyst. nih.gov The stereoselectivity of the Heck reaction typically results in the formation of the trans-alkene product. Another powerful tool for alkenylation is the Suzuki coupling reaction, which couples the aryl bromide with a vinylboronic acid or ester. researchgate.netnih.gov This reaction is known for its mild conditions and high functional group tolerance. nih.gov

Table 2: Examples of Alkynylation and Alkenylation of 2-Bromopyridine Analogues This table showcases representative C-C bond-forming reactions on 2-bromopyridine systems, demonstrating the versatility of this substrate in cross-coupling chemistry.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 90-98 | wikipedia.orgscirp.org |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 85-95 | wikipedia.orgnih.gov |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. iPrOH | 80 | 96 | researchgate.netresearchgate.net |

| Suzuki | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. iPrOH | 80 | 98 | researchgate.net |

Note: The data in this table is illustrative for 2-bromopyridine systems and is intended to represent the expected reactivity of this compound.

Cyano and Thiol Functionalization

Cyanation: The bromine atom can be displaced by a cyanide group to form the corresponding 2-cyanopyridine (B140075) derivative. This transformation is typically achieved using a palladium-catalyzed reaction with a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II). organic-chemistry.orggoogle.com These methods are generally preferred over older methods using copper(I) cyanide due to lower toxicity and milder reaction conditions. google.com

Thiol Functionalization: The introduction of a sulfur nucleophile can be accomplished via palladium-catalyzed C-S cross-coupling reactions, which are mechanistically related to the Buchwald-Hartwig amination. wikipedia.org Aryl thiols or their corresponding thiolates can be coupled with this compound to yield aryl thioethers.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (2- and 6-) and γ (4-) positions, making them susceptible to attack by strong nucleophiles. researchgate.net In this compound, the bromine atom at the 2-position acts as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

For an SNAr reaction to occur, a strong nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. researchgate.net Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. This pathway requires a strong nucleophile and does not typically require a metal catalyst.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho-position. harvard.edu In the case of this compound, the pyridine nitrogen atom can serve as the DMG.

Treatment with a strong base, such as lithium diisopropylamide (LDA) or a hindered lithium amide base, can selectively deprotonate the pyridine ring at the C-3 position, which is ortho to the directing nitrogen atom. uwindsor.ca Direct lithiation with alkyllithiums like n-BuLi can be complicated by competitive nucleophilic addition to the pyridine ring. harvard.edu The resulting 3-lithiated intermediate is a potent nucleophile and can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent at the C-3 position. This method provides a route to 2,3,4-trisubstituted pyridines that would be difficult to access through other means.

Regioselective Functionalization of the Pyridine Nucleus and the Phenyl Ring

The presence of multiple reactive sites in this compound allows for various regioselective functionalization strategies.

Pyridine C-5 Position: While the C-2 position is dominated by palladium catalysis and SNAr, and the C-3 position is accessible via DoM, the C-5 position is generally the least reactive site for ionic reactions. However, certain radical-based methods, such as Minisci-type reactions, could potentially be adapted to target this position, although regioselectivity might be challenging without the use of blocking groups. nih.govchemrxiv.org

Phenyl Ring Functionalization: The p-tolyl group offers additional sites for functionalization. Electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl ring would be directed by the alkyl group to the positions ortho to the methyl group (C-3' and C-5'). The steric bulk of the pyridine substituent might influence the regiochemical outcome. Furthermore, the benzylic methyl group is susceptible to radical halogenation (e.g., using N-bromosuccinimide) or oxidation to afford a variety of derivatives functionalized at the benzylic position.

Chemoselective Cross-Coupling: In scenarios where multiple halogens are present, the inherent reactivity differences can be exploited. For instance, if an iodo-substituent were also present on the molecule, its greater reactivity in palladium-catalyzed couplings would allow for its selective functionalization over the C-2 bromo group. libretexts.org This principle allows for sequential, site-selective modifications.

The interplay between the electronic properties of the pyridine ring and the steric and electronic effects of the substituents dictates the regiochemical outcome of various transformations, enabling the synthesis of a wide range of complex, highly functionalized pyridine derivatives. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations

The primary transformations involving this compound are variants of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Catalytic Cycles in Cross-Coupling Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the literature, the catalytic cycles for the cross-coupling of 2-bromopyridines are well-established and can be applied to this substrate. These reactions are typically catalyzed by a palladium(0) complex and proceed through a common series of steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. researchgate.net For this compound, the catalytic cycle with a generic arylboronic acid is illustrated below.

Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction:

Oxidative Addition: The cycle initiates with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) complex (often generated in situ from a Pd(II) precursor). researchgate.net This step forms a square planar Pd(II) intermediate. The reactivity of the C-Br bond at the 2-position of the pyridine ring is generally higher than at other positions, facilitating this initial step. researchgate.net

Transmetalation: The next step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. researchgate.net This step typically requires the presence of a base, which activates the organoboron species.

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency of the Suzuki-Miyaura reaction. mdpi.com For instance, palladium catalysts supported by phosphine ligands are commonly employed. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The aryl group from the boronic acid replaces the halide on the Pd(II) complex. This step is base-assisted. | Diaryl-Pd(II) Complex |

| Reductive Elimination | The two aryl groups are coupled, forming the final product and regenerating the Pd(0) catalyst. | Coupled Product and Pd(0) |

Other Cross-Coupling Reactions:

Similar catalytic cycles are operative for other cross-coupling reactions. In the Stille reaction , an organotin reagent is used in place of the organoboron compound, and the transmetalation step proceeds without the need for a base. nih.gov The Sonogashira reaction couples the bromopyridine with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. researchgate.net

Transition State Analysis

Detailed transition state analysis for reactions involving this compound specifically is not widely available. However, computational studies, such as those using Density Functional Theory (DFT), on analogous systems provide valuable insights into the energetics and geometries of the transition states. mdpi.comnih.gov

Oxidative Addition Transition State:

The oxidative addition of aryl halides to Pd(0) complexes is a critical step. For 2-bromopyridines, the transition state is thought to involve the approach of the C-Br bond to the palladium center. The electron-deficient nature of the pyridine ring can influence the energy barrier of this step. Studies on related dihalopyridines have shown that the oxidative addition of palladium to the C-Br bond at the 2-position is generally favored over other positions due to electronic effects. researchgate.net

Reductive Elimination Transition State:

The transition state for reductive elimination involves the two organic ligands on the palladium(II) center coming into close proximity to form the new C-C bond. The geometry of the diorganopalladium(II) complex is crucial; a cis arrangement of the two organic groups is necessary for the elimination to occur.

Computational studies on related biaryl syntheses via Suzuki coupling have been used to analyze various reactivity descriptors and electronic properties, which can infer the stability and reactivity of intermediates and transition states. mdpi.comnih.gov

| Parameter | Significance in Mechanistic Analysis | Relevance to this compound |

|---|---|---|

| Energy of Activation (Ea) | Determines the rate of a reaction step. Lower Ea leads to a faster reaction. | The Ea for oxidative addition is a key factor in the overall reaction rate. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and symmetry of the HOMO of the catalyst and the LUMO of the aryl halide are important for the oxidative addition step. nih.gov | The electronic properties of the pyridine and p-tolyl groups will influence the orbital energies. |

| Ligand Cone Angle | The steric bulk of the phosphine ligands on the palladium catalyst affects the coordination environment and the ease of oxidative addition and reductive elimination. | Bulky ligands can promote reductive elimination. |

Applications of 2 Bromo 4 4 Methylphenyl Pyridine in Complex Molecular Synthesis

As a Versatile Building Block for Diverse Heterocyclic Systems

While specific documented examples of 2-Bromo-4-(4-methylphenyl)pyridine in the synthesis of a wide array of distinct heterocyclic systems are not extensively reported in dedicated studies, its potential as a precursor is significant. Based on the known reactivity of 2-bromopyridines, this compound can theoretically participate in various cyclization and coupling reactions to form fused heterocyclic structures. For instance, it can be envisioned as a substrate in reactions such as the Sonogashira coupling followed by intramolecular cyclization to yield indolizine or other nitrogen-containing fused rings. Similarly, palladium-catalyzed amination reactions could pave the way for the synthesis of pyrazolo[1,5-a]pyridines or other related heterocycles. The presence of the 4-(4-methylphenyl) group can influence the electronic properties and solubility of the resulting heterocyclic systems, making it a valuable starting material for creating novel chemical entities with potential applications in medicinal chemistry and materials science.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The bromine atom at the 2-position of this compound is highly amenable to substitution, making it an excellent substrate for the synthesis of polysubstituted pyridine derivatives. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively employed for this purpose. By reacting this compound with various aryl or heteroaryl boronic acids or their esters, a diverse range of 2-aryl-4-(4-methylphenyl)pyridines can be synthesized. These reactions are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-Phenyl-4-(4-methylphenyl)pyridine | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 2-(4-Methoxyphenyl)-4-(4-methylphenyl)pyridine | - |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2-(3-Thienyl)-4-(4-methylphenyl)pyridine | - |

Note: The yields are based on studies of similar 2-bromopyridine (B144113) derivatives and serve as representative examples of the potential reactivity of this compound.

Beyond Suzuki coupling, other cross-coupling reactions like Stille, Negishi, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents at the 2-position, leading to a vast library of polysubstituted pyridines with tailored electronic and steric properties.

Precursor in the Construction of Bipyridine and Terpyridine Ligands

Bipyridine and terpyridine moieties are fundamental ligands in coordination chemistry and are crucial for the development of catalysts, functional materials, and supramolecular assemblies. This compound is a valuable precursor for the synthesis of these important ligand systems.

Homo- and Hetero-Coupling Strategies for Poly-pyridines

Symmetrical 4,4'-di(4-methylphenyl)-2,2'-bipyridine can be synthesized through the homocoupling of this compound. This reaction is often promoted by nickel or palladium catalysts in the presence of a reducing agent. mdpi.com

For the synthesis of unsymmetrical bipyridines and terpyridines, hetero-coupling strategies are employed. A common approach is the Suzuki-Miyaura coupling reaction between this compound and a pyridineboronic acid or ester. Alternatively, a Stille coupling involving a stannylated pyridine derivative can be utilized. These methods allow for the controlled and stepwise construction of complex poly-pyridine architectures. arkat-usa.orgresearchgate.net

| Coupling Partners | Reaction Type | Catalyst | Product |

| This compound + 2-Pyridylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-(4-Methylphenyl)-2,2'-bipyridine |

| This compound + 2,6-Di(tributylstannyl)pyridine | Stille | PdCl₂(PPh₃)₂ | 4'-(4-Methylphenyl)-2,2':6',2''-terpyridine |

Role in Ligand Design for Organometallic Catalysis

The introduction of the 4-(4-methylphenyl) substituent onto bipyridine or terpyridine ligands allows for the fine-tuning of their steric and electronic properties. This modification can significantly impact the performance of the resulting organometallic complexes in catalysis. The tolyl group can influence the solubility of the complex, its stability, and the electronic environment around the metal center, thereby affecting the catalytic activity and selectivity in various transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. While direct studies on ligands derived from this compound are not abundant, the principles of ligand design strongly suggest its utility in creating tailored catalysts for specific applications.

Incorporation into Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest due to their unique photophysical and electronic properties. While direct, specific examples of incorporating this compound into large polycyclic aromatic systems are not prevalent in the literature, the reactivity of the C-Br bond allows for its potential use in building such structures. Through sequential cross-coupling reactions, the this compound unit could be annulated onto existing aromatic frameworks. For instance, a Suzuki or Stille coupling could be used to attach the pyridine to a larger aromatic system, followed by intramolecular cyclization reactions to form fused polycyclic structures containing a pyridine ring. The presence of the tolyl group could further influence the stacking interactions and solid-state packing of the resulting polycyclic aromatic compounds.

Synthesis of Advanced Chemical Scaffolds

In medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold found in numerous approved drugs. nih.gov this compound represents a valuable starting material for the synthesis of advanced chemical scaffolds with potential biological activity. The ability to functionalize the 2-position through various cross-coupling reactions allows for the introduction of diverse pharmacophores. The 4-(4-methylphenyl)pyridine core can serve as a rigid template to orient these functional groups in three-dimensional space, facilitating their interaction with biological targets. The synthesis of libraries of compounds derived from this starting material can be a powerful strategy in the hit-to-lead optimization phase of drug discovery.

Pyridine-Based Architectures for Structure-Activity Relationship Studies (Focused on scaffold synthesis only)

The utility of pyridine-containing scaffolds is well-established in medicinal chemistry for conducting structure-activity relationship (SAR) studies, which are crucial for drug discovery. These scaffolds allow chemists to systematically modify a core structure to determine how changes affect biological activity. A common synthetic route to diversify such scaffolds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.orgnih.gov In principle, the bromine atom at the 2-position of this compound makes it a suitable substrate for these types of reactions. The general mechanism for a Suzuki coupling involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organoboron species and subsequent reductive elimination to form a new carbon-carbon bond. libretexts.org

This reactivity would theoretically allow for the synthesis of a diverse library of compounds by coupling this compound with various boronic acids or esters. However, a detailed review of the available scientific literature did not yield specific examples or dedicated studies where this compound was explicitly used as the foundational scaffold for generating a library of derivatives for SAR analysis. While the synthesis of pyridine derivatives for biological evaluation is a broad field of research, nih.govrsc.org specific data on the application of this particular compound for scaffold synthesis in SAR studies is not presently documented in peer-reviewed sources.

Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis This table is illustrative of the types of reactions 2-bromopyridines can undergo, but specific examples for this compound are not documented in the searched literature.

| Reaction Type | Reagent | Potential Product Class | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | 2-Aryl/Heteroaryl-4-(4-methylphenyl)pyridines | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | 2-Amino-4-(4-methylphenyl)pyridines | Pd catalyst, Ligand (e.g., BINAP) |

| Sonogashira | Terminal alkyne | 2-Alkynyl-4-(4-methylphenyl)pyridines | Pd catalyst, Cu(I) co-catalyst |

Preparation of Molecular Probes and Labeling Reagents

Molecular probes and labeling reagents are essential tools in chemical biology and diagnostics for visualizing and tracking biological processes. Pyridine derivatives are sometimes incorporated into these structures. For instance, fluorescent probes can be designed with a fluorophore and a reactive group that responds to a specific analyte, and pyridine moieties can be part of the core fluorophore structure. mdpi.com

The synthesis of such probes often involves the functionalization of a core heterocyclic structure. This compound could potentially serve as a precursor in the synthesis of such reagents. The bromo-substituent allows for the introduction of various functional groups or linkers through cross-coupling chemistry, which could then be attached to a signaling unit (like a fluorophore or a radiolabeling precursor). Despite this theoretical potential, searches of the scientific literature did not uncover any published research detailing the use of this compound as a key intermediate in the synthesis of molecular probes or labeling reagents.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 4 Methylphenyl Pyridine and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure in solution and the solid state. For 2-Bromo-4-(4-methylphenyl)pyridine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for the complete assignment of its proton (¹H) and carbon (¹³C) chemical shifts, providing insights into the electronic environment of each nucleus.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Full Assignment

While standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex spin systems and overlapping signals often necessitate the use of two-dimensional (2D) NMR techniques for a definitive assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in this regard. sdsu.eduyoutube.com

¹H-¹H Correlation Spectroscopy (COSY) is employed to identify protons that are spin-spin coupled, typically through two or three bonds. youtube.com For this compound, COSY spectra would be expected to show correlations between the protons on the pyridine (B92270) ring and between the protons on the tolyl group. For instance, the doublet for the proton at position 6 of the pyridine ring would show a cross-peak with the doublet of doublets for the proton at position 5. Similarly, the doublets for the aromatic protons on the tolyl ring would exhibit correlations with each other.

Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a one-bond C-H coupling.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. In the case of this compound, HMBC correlations would be expected between the methyl protons of the tolyl group and the tolyl ring carbons, as well as between the pyridine protons and the carbons of both aromatic rings.

A complete assignment of the ¹H and ¹³C NMR spectra of this compound, based on data from related compounds and theoretical predictions, is presented in the table below. rsc.orgrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine Ring | |||

| C2 | - | ~142.0 | H3, H5 |

| H3 | ~7.6 | ~123.0 | C2, C4, C5 |

| C4 | - | ~150.0 | H3, H5, H2', H6' |

| H5 | ~7.4 | ~120.0 | C3, C4, C6 |

| C6 | - | ~151.0 | H5 |

| H6 | ~8.4 | ~128.0 | C2, C4, C5 |

| Tolyl Ring | |||

| C1' | - | ~135.0 | H2', H6', CH₃ |

| H2'/H6' | ~7.5 | ~129.0 | C1', C3'/C5', C4' |

| C2'/C6' | ~129.0 | H2'/H6', H3'/C5' | |

| H3'/H5' | ~7.3 | ~127.0 | C1', C2'/C6', C4' |

| C3'/C5' | ~127.0 | H2'/H6', H3'/C5' | |

| C4' | - | ~140.0 | H2'/H6', H3'/C5', CH₃ |

| Methyl Group | |||

| CH₃ | ~2.4 | ~21.0 | C1', C4' |

Note: The chemical shifts are predicted based on the analysis of similar compounds and are subject to solvent effects and other experimental conditions.

Relaxation Studies for Dynamic Information

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, provide valuable information about molecular dynamics. duke.edu The spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to molecular tumbling rates, internal motions, and intermolecular interactions.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous phases. rsc.org For this compound, ssNMR could be used to probe the local environment of the bromine and nitrogen atoms, which is not directly observable in solution NMR.

Specifically, ⁷⁹Br and ⁸¹Br ssNMR could provide information on the electric field gradient at the bromine nucleus, which is sensitive to the local symmetry and intermolecular interactions, such as halogen bonding. acs.org Similarly, ¹⁴N or ¹⁵N ssNMR could probe the environment around the pyridine nitrogen. Cross-polarization magic-angle spinning (CP-MAS) experiments would be employed to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei and to average out anisotropic interactions, leading to higher resolution spectra. While no specific ssNMR data for this compound has been reported, the technique has been successfully applied to characterize other bromo-aromatic compounds. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an essential tool for the accurate determination of the molecular formula of a compound by providing a highly precise measurement of its mass-to-charge ratio (m/z). mdpi.com For this compound, with a nominal mass of 248 g/mol , HRMS can distinguish its exact mass from other potential elemental compositions with the same nominal mass.

The molecular formula of this compound is C₁₂H₁₀BrN. The theoretical exact mass can be calculated based on the most abundant isotopes of each element:

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 12 | 144.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | 246.999661 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecule. Additionally, the isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks for bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), would provide further evidence for the presence of a bromine atom in the molecule.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, data from closely related compounds, such as functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, can provide valuable insights into the expected solid-state conformation. researchgate.net

Analysis of Molecular Conformation and Stereochemistry

The crystal structure of this compound would reveal the dihedral angle between the pyridine and tolyl rings, which is a key conformational feature. This angle is determined by a balance of electronic effects (conjugation, which favors planarity) and steric hindrance (which favors a twisted conformation). The presence of the bromine atom adjacent to the linkage between the rings could influence this angle.

Furthermore, the crystal packing would show how the molecules arrange themselves in the solid state, highlighting any significant intermolecular interactions such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom. These interactions play a crucial role in determining the physical properties of the material, such as its melting point and solubility. Studies on related bromo-substituted aromatic compounds have shown the importance of such interactions in directing the crystal packing. rsc.org

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The interplay of these forces—halogen bonds involving the bromine atom, weak hydrogen bonds, and dispersive π-π stacking—collectively dictates the three-dimensional arrangement of the molecules in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful tool for identifying the functional groups and probing the conformational landscape of this compound. Although a dedicated vibrational analysis for this specific compound is not extensively documented, data from analogous molecules like 2-bromo-4-methylaniline (B145976) and 1-bromo-4-chlorobenzene (B145707) offer valuable insights into the expected spectral features. nih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum is anticipated to be characterized by several key absorption bands. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings are expected in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings would typically appear in the 1600-1400 cm⁻¹ range. The presence of the C-N stretching vibration from the pyridine ring is also expected in this region. The C-Br stretching vibration, a key marker for this compound, is generally observed at lower wavenumbers, typically in the 600-500 cm⁻¹ range. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements the FT-IR data. The symmetric ring breathing modes of the pyridine and phenyl rings are expected to give rise to strong Raman signals. The C-Br stretch is also typically Raman active.

A comparative analysis with the spectra of simpler, related molecules such as 2-bromopyridine (B144113) can aid in the assignment of specific vibrational modes. chemicalbook.com For instance, the characteristic ring vibrations of the pyridine moiety in this compound would be shifted compared to unsubstituted pyridine due to the electronic and mass effects of the bromo and tolyl substituents.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1600-1400 | FT-IR, Raman |

| C-Br Stretch | 600-500 | FT-IR, Raman |

| Ring Breathing Modes | 1050-950 | Raman |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence Emission) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence emission, provides critical information about the electronic transitions and the nature of the excited states of this compound. The electronic properties of this molecule are determined by the interplay of the π-systems of the pyridine and phenyl rings, perturbed by the bromine atom and the methyl group.

UV-Vis Absorption: The UV-Vis absorption spectrum is expected to exhibit bands corresponding to π-π* and potentially n-π* electronic transitions. The π-π* transitions, typically of high intensity, arise from the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the conjugated aromatic system. The presence of the bromine atom, with its lone pairs of electrons, and the electron-donating methyl group can cause shifts in the absorption maxima (λ_max) compared to the parent pyridine and benzene (B151609) chromophores. The solvent environment can also influence the position and intensity of these bands.

Fluorescence Emission: Upon excitation with an appropriate wavelength of light, this compound may exhibit fluorescence emission. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield and the lifetime of the fluorescence can be sensitive to the molecular structure and the surrounding environment. In some related heterocyclic systems, a solvent-dependent emission band is observed, which can be attributed to changes in the dipole moment of the molecule upon excitation and subsequent stabilization by polar solvent molecules. researchgate.net The heavy bromine atom might, however, lead to quenching of the fluorescence through intersystem crossing to the triplet state.

Interactive Data Table: Hypothetical Electronic Spectroscopy Data in a Common Solvent (e.g., Cyclohexane)

| Spectroscopic Parameter | Expected Value |

| Absorption Maximum (λ_max) | ~260-280 nm |

| Molar Absorptivity (ε) | High (indicative of π-π* transition) |

| Emission Maximum (λ_em) | ~300-350 nm |

| Stokes Shift | ~40-70 nm |

It is important to note that these are expected values and experimental determination is necessary for confirmation.

Theoretical and Computational Chemistry Studies of 2 Bromo 4 4 Methylphenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering profound insights into the electronic structure and energetic properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each providing a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a ubiquitous tool for the computational study of organic molecules due to its favorable balance of accuracy and computational efficiency. For a molecule like 2-Bromo-4-(4-methylphenyl)pyridine, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), can be employed to determine its optimized ground state geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For instance, in a study on related pyridine (B92270) derivatives, DFT calculations were used to analyze the frontier molecular orbitals, which helped in understanding the reaction pathways. cymitquimica.com Similarly, for other complex pyridine compounds, DFT has been successfully used to correlate theoretical and experimental structural parameters. nih.govbldpharm.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are valuable for visualizing the charge distribution on the molecule's surface. These maps use a color spectrum to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating its nucleophilic character, and positive potentials (blue) around the hydrogen atoms. Such analyses have been performed on similar pyridine derivatives to identify reactive sites. cymitquimica.com

Ab Initio Methods for High-Accuracy Energy Calculations

NBO and QTAIM Analyses for Bonding Characteristics

To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed on the calculated wavefunction.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the classical chemical concepts of lone pairs, and sigma and pi bonds. This analysis provides information about orbital occupancies, hybridization, and donor-acceptor interactions between filled and empty orbitals. These interactions, quantified by second-order perturbation theory, can reveal the extent of electron delocalization and hyperconjugation, which contribute to the molecule's stability.